![molecular formula C14H19NO4S B12365128 D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- is a derivative of D-proline, an isomer of the naturally occurring amino acid L-proline. This compound is characterized by the presence of a sulfonyl group attached to a trimethylphenyl ring, which is further connected to the D-proline structure.
Vorbereitungsmethoden
The synthesis of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- typically involves the reaction of D-proline with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique chemical properties are leveraged for various applications
Wirkmechanismus
The mechanism of action of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with protein-protein interaction sites, modulating their function and potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
L-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-: The L-isomer of the compound, which may exhibit different biological activities and chemical properties.
D-Proline, 1-[(2,4,6-trimethoxyphenyl)sulfonyl]-: A derivative with methoxy groups instead of methyl groups, which can lead to variations in reactivity and applications
The uniqueness of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H19NO4S |
|---|---|
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
(2R)-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4S/c1-9-7-10(2)13(11(3)8-9)20(18,19)15-6-4-5-12(15)14(16)17/h7-8,12H,4-6H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChI-Schlüssel |
WOOZXNKLFHMTLX-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC[C@@H]2C(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


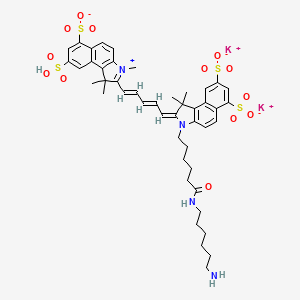
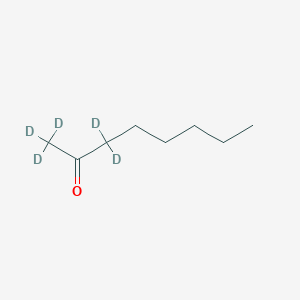
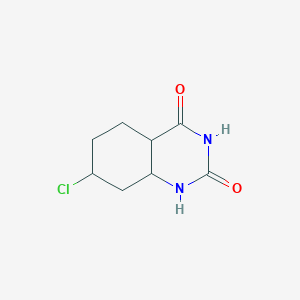
![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)
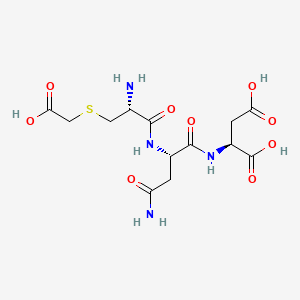
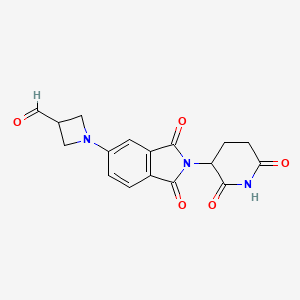

![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)
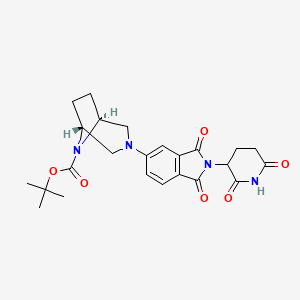
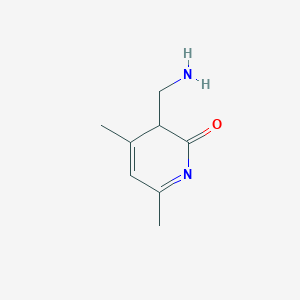

![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)
